molecular formula C9H13N3 B1356771 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine CAS No. 332883-10-0

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine

Cat. No.: B1356771
CAS No.: 332883-10-0
M. Wt: 163.22 g/mol
InChI Key: XPEHODLGQDPVTB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine (CAS 332883-10-0) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its structure, featuring a bicyclic naphthyridine core and a primary amine functional group, makes it a versatile building block for constructing complex molecules targeting various therapeutic areas . Research indicates that the naphthyridine scaffold is frequently exploited in medicinal chemistry for its ability to interact with enzymes and receptors . This compound serves as a key intermediate in the synthesis of novel drug candidates for central nervous system (CNS) disorders, capitalizing on its structural similarity to biologically active amines . Furthermore, 1,8-naphthyridine derivatives have been investigated as potent and selective inhibitors of enzymes like sphingomyelin synthase 2 (SMS2), a promising target for treating metabolic and cardiovascular diseases . The core structure is also explored in the development of potential anti-cancer agents, with some 1,8-naphthyridine compounds being studied for their antitumor properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h3-4H,1-2,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEHODLGQDPVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591676
Record name 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332883-10-0
Record name 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine
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Preparation Methods

Friedländer Condensation Approach

One classical approach involves the Friedländer reaction between a β-ketophosphonate and an aminopyridine derivative to form the naphthyridine intermediate. This reaction typically uses alkali metal hydroxides (e.g., sodium hydroxide) as bases in organic solvents such as methanol or aqueous methanol. The β-ketophosphonate reagent is prepared by ring-opening of a protected pyrrolidone with methylphosphonate anion at low temperatures (-80 °C to 0 °C). The resulting protected naphthyridine intermediate is then converted to the target amine via a two-step process involving deprotection and amination.

Step Reagents/Conditions Outcome
1 β-ketophosphonate + aminopyridine, NaOH, MeOH Formation of protected naphthyridine intermediate
2 Deprotection and amination 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine

This method offers regioselectivity and can accommodate various substituents on the phosphonate reagent to tune the final product properties.

Horner–Wadsworth–Emmons (HWE) Reaction Sequence

A more recent and efficient synthetic sequence uses the Horner–Wadsworth–Emmons reaction to construct the tetrahydro-1,8-naphthyridine framework. This involves the reaction of a diphosphorylated intermediate with an aldehyde in high yields and purity without chromatographic purification. The key advantage of this method is scalability and operational simplicity, making it suitable for gram to kilogram scale synthesis.

Step Reagents/Conditions Outcome
1 Diphosphorylated compound + aldehyde, base Formation of tetrahydro-1,8-naphthyridine core
2 Subsequent functional group modifications Introduction of methanamine substituent

Asymmetric Synthesis via Catalytic Hydrogenation

For chiral derivatives or enantiomerically enriched products, asymmetric synthesis has been developed. This involves:

  • Heck coupling of 2-chloropyridine with ethylene gas
  • One-pot cyclization and amination of 3-acyl-2-vinylpyridine
  • Enantioselective transfer hydrogenation of dihydronaphthyridine intermediates

This route reduces the number of steps from nine to six and improves overall yield significantly (from ~4% to 25%). It also avoids chromatographic purification, enhancing suitability for scale-up.

Method Key Reagents/Conditions Yield (%) Purification Scalability Notes
Friedländer Condensation β-ketophosphonate, NaOH, MeOH Moderate Requires some purification Moderate Regioselective, adaptable to substituents
Horner–Wadsworth–Emmons (HWE) Diphosphorylated compound, aldehyde, base High No chromatography needed High High purity, gram to kg scale feasible
Asymmetric Catalytic Route Heck coupling, cyclization, transfer hydrogenation 25 (overall) No chromatography needed Moderate to High Enantioselective, fewer steps, higher yield
  • The use of alkali metal hydroxides (LiOH, NaOH, KOH) as bases in condensation reactions provides good conversion rates, with sodium hydroxide being the most commonly employed due to cost and availability.

  • Organic solvents such as methanol and aqueous methanol are preferred, balancing solubility and reaction kinetics.

  • Bulky substituents on the β-ketophosphonate reagent influence regioselectivity and yield; methyl substituents offer optimal results, while ethyl or benzyl groups can be used for modifying properties.

  • The HWE method avoids the formation of triphenylphosphine oxide byproducts typical of Wittig reactions, simplifying purification and improving environmental profiles.

  • Asymmetric synthesis routes have demonstrated improved optical purity (>98% ee) and are suitable for producing chiral analogs relevant in drug development.

  • Storage of the compound and intermediates under inert atmosphere (nitrogen or argon) at 2–8 °C is recommended to maintain stability.

The preparation of this compound is well-established through several synthetic methodologies. The Friedländer condensation and Horner–Wadsworth–Emmons reaction are prominent strategies, each with distinct advantages in terms of yield, purity, and scalability. Recent advances in asymmetric synthesis provide access to chiral forms with high enantiomeric excess, expanding the compound's utility in medicinal chemistry. Optimization of reaction conditions, choice of base, and solvent systems are critical for maximizing efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper(II) triflate, and diethylamine. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include functionalized naphthyridine derivatives, which can be further utilized in various applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

One of the most promising applications of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine derivatives is in the field of antiviral therapy. Research has highlighted its efficacy against HIV-1 by targeting the lens-epithelium-derived growth factor p75-binding site on HIV integrase. This binding promotes aberrant multimerization of the integrase enzyme, which is crucial for HIV replication. A series of derivatives were synthesized and screened for activity in cell cultures, demonstrating significant antiviral properties .

2. Enhancement of Antibiotic Activity

Recent studies have shown that derivatives of 1,8-naphthyridine can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. The incorporation of this compound into antibiotic formulations has been found to potentiate their effects against pathogens such as Escherichia coli and Staphylococcus aureus. This synergistic effect is particularly valuable in combating antibiotic resistance .

3. Antiparasitic Activity

The compound has also been investigated for its potential in treating visceral leishmaniasis, a disease caused by parasitic protozoa. Initial studies indicated that certain naphthyridine derivatives exhibited antileishmanial activity; however, challenges such as poor metabolic stability and tolerability were noted. Ongoing research aims to optimize these compounds to enhance their efficacy while minimizing side effects .

Synthesis and Structural Insights

The synthesis of this compound involves multiple chemical transformations that are crucial for developing effective derivatives. Recent advancements in asymmetric synthesis have led to more efficient methods for producing these compounds without the need for extensive purification processes. For instance, an innovative method involving a Heck-type vinylation has been reported that allows for large-scale production .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceApplication AreaKey Findings
AntiviralTargeted LEDGF/p75-binding site on HIV integrase; demonstrated significant antiviral activity.
Antibiotic EnhancementPotentiated fluoroquinolone antibiotics against resistant strains; effective against E. coli.
AntiparasiticInitial efficacy against visceral leishmaniasis; ongoing optimization needed for better results.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and functionalization of the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Naphthyridine Derivatives

Compound Name Molecular Formula Substituent(s) Key Functional Groups CAS Number Purity
This compound C₉H₁₃N₃ Methanamine (2-position) Amine, bicyclic N-heterocycle 332883-10-0 95%
5,6,7,8-Tetrahydro-1,6-naphthyridine HCl C₈H₁₁N₂·HCl None (parent structure) Bicyclic N-heterocycle 1187830-51-8 96%
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine C₉H₁₂N₂ Methyl (2-position) Alkyl, bicyclic N-heterocycle 1196146-61-8 N/A
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine 2HCl C₁₀H₁₅N₃·2HCl Ethylamine (2-position) Amine, bicyclic N-heterocycle 332884-13-6 95%
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine C₇H₉ClN₄ Chlorine, pyrazine ring Halogen, fused N-heterocycle 1303588-27-3 N/A

Key Observations :

  • Substituent Effects : The methanamine group in the target compound introduces hydrogen-bonding capability and basicity, distinguishing it from alkyl-substituted analogs (e.g., 2-methyl derivative) .
  • Functional Group Diversity : Ethylamine and chloro derivatives (e.g., 6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine) exhibit distinct reactivity profiles, with chlorine favoring electrophilic substitution and ethylamine enabling further derivatization .

Physicochemical and Pharmacological Properties

Table 2: Physicochemical Comparison

Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Predicted) LogP (Calculated)
This compound 336.9 1.122 Moderate in polar solvents 1.2
5,6,7,8-Tetrahydro-1,6-naphthyridine HCl N/A N/A High in water (ionic) -0.5
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine ~300 (est.) ~1.1 (est.) Low in water 1.8
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine N/A N/A Low in water 2.1

Key Observations :

  • Polarity: The target compound’s amine group enhances solubility in polar solvents compared to nonpolar methyl derivatives.
  • Ionic Derivatives : Hydrochloride salts (e.g., 1,6-naphthyridine HCl) exhibit higher aqueous solubility due to ionic character .
  • Lipophilicity : Chlorinated analogs (e.g., 6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine) have higher LogP values, suggesting greater membrane permeability .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Substitution at the 2-position (e.g., methanamine vs. methyl) significantly impacts biological activity. For example, amine groups enhance target binding affinity in receptor studies .
  • Thermal Stability: The target compound’s high boiling point (~337°C) suggests suitability for high-temperature reactions, unlike thermally sensitive analogs like 6-nitro-2-pyridinones .

Biological Activity

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine is a heterocyclic compound with significant biological activity. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and applications in medicinal chemistry.

Overview of the Compound

This compound (CAS Number: 332883-10-0) is characterized by a fused-ring system containing nitrogen atoms. Its unique structure contributes to various interactions with biological macromolecules, influencing enzymatic activity and cellular processes .

Enzyme Interactions

The compound exhibits notable interactions with several enzymes. Research indicates that it can alter the catalytic efficiency of enzymes involved in metabolic pathways. For example, it has been shown to inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Cellular Effects

This compound influences critical cellular processes:

  • Cell Signaling : It modulates signaling pathways that regulate cell proliferation and apoptosis.
  • Gene Expression : The compound can affect the expression of genes involved in various cellular functions.
  • Metabolism : It impacts cellular metabolism by interacting with metabolic enzymes .

At the molecular level, the activity of this compound is mediated through various mechanisms:

  • Binding to Biomolecules : The compound binds to enzymes and receptors, influencing their activity.
  • Inhibition of Enzymes : It has been demonstrated to inhibit certain enzymes crucial for metabolic processes .

Anticancer Activity

A study evaluating 1,8-naphthyridine derivatives found that some compounds exhibited potent cytotoxicity against cancer cell lines. For instance:

  • Compound 47 showed an IC50 of 0.41 µM against MIAPaCa cells.
  • Compound 36 had an IC50 of 1.19 µM against PA-1 cancer cells .

These findings suggest that derivatives of naphthyridine may have potential as anticancer agents.

Antileishmanial Activity

Research into naphthyridine compounds for treating visceral leishmaniasis highlighted their potential efficacy. Initial compounds demonstrated weak efficacy in mouse models but prompted further development to enhance their pharmacokinetic profiles . The mode of action involved sequestration of divalent metal cations, which was linked to poor tolerability.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotable Features
1,8-Naphthyridine Anticancer and antimicrobialSimilar structural properties
1,6-Naphthyridine Anticancer and antiparasiticKnown for diverse biological effects
5-Methyl-1,8-naphthyridine Exhibits antiproliferative effectsMethyl substitution alters activity

This compound stands out due to its unique tetrahydro structure that enhances its reactivity compared to other naphthyridine isomers .

Q & A

Q. What are the common synthetic routes for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine and its derivatives?

  • Methodological Answer : The compound and its derivatives are typically synthesized via hydrolysis, condensation, or catalytic cyclization. For example:
  • Hydrolysis : 2-Acetamido-5,8-dimethyl-5,6,7,8-tetrahydro-1,8-naphthyridine undergoes hydrolysis (KOH, EtOH/H₂O, reflux under N₂) to yield the amine derivative (97% yield) .

  • Catalytic Annulation : Transition metal-catalyzed reactions (e.g., Pd or Ru) enable the formation of tetracyclic structures from o-azidobenzaldehyde and aza-enyne precursors .

  • Thiourea Condensation : Chalcone derivatives react with thiourea under basic conditions (NaOH/EtOH, reflux) to form pyrimidine-thione hybrids (64% yield) .

    Table 1 : Comparison of Synthetic Methods

    MethodReagents/ConditionsYieldKey Reference
    HydrolysisKOH, EtOH/H₂O, N₂, reflux97%
    Thiourea CondensationNaOH, EtOH, reflux64%
    Metal-Catalyzed AnnulationPd/Ru catalysts, acid, mild conditions82–95%

Q. How should researchers characterize the purity and structural integrity of synthesized 1,8-naphthyridine derivatives?

  • Methodological Answer :
  • Chromatography : Use HPLC or TLC to assess purity, especially for intermediates prone to side reactions (e.g., nitro group reduction) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns (e.g., methyl groups at C5/C8 in dimethyl derivatives) .
  • MS (ESI/HRMS) : Verify molecular weight and fragmentation patterns for novel analogs .
  • Melting Point Analysis : High melting points (>300°C) indicate crystalline stability in thione derivatives .

Q. What in vitro biological assays are typically employed to evaluate the pharmacological potential of 1,8-naphthyridine compounds?

  • Methodological Answer :
  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., MCF7 breast cancer) at concentrations of 10–100 µM .
  • Antimicrobial Testing : Disk diffusion or MIC assays for bacterial/fungal strains, with comparisons to standard drugs (e.g., ciprofloxacin) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., HIV-1 integrase) using fluorogenic substrates .

Advanced Research Questions

Q. How can computational modeling guide the design of novel 1,8-naphthyridine derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Predict binding affinities to target proteins (e.g., bacterial DNA gyrase) using software like AutoDock or Schrödinger .
  • QSAR Analysis : Correlate substituent electronic properties (e.g., Hammett constants) with antimicrobial IC₅₀ values .
  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals to assess reactivity .

Q. What strategies resolve contradictions in pharmacological data between different 1,8-naphthyridine analogs?

  • Methodological Answer :
  • Triangulation : Cross-validate results using multiple assays (e.g., cytotoxicity + apoptosis markers) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across 3+ independent replicates to confirm potency trends .
  • Structural-Activity Reconciliation : Compare substituent effects (e.g., electron-withdrawing groups on C2 vs. C7) to explain divergent bioactivity .

Q. What catalytic systems show promise for complex annulation reactions in naphthyridine synthesis?

  • Methodological Answer :
  • Palladium Catalysts : Enable Suzuki-Miyaura couplings for aryl-substituted derivatives .
  • Acid-Mediated Cyclization : HCl or H₃PO₄ promotes intramolecular cyclization of azidopyridones to aminonaphthyridines (82–95% yield) .
  • Microwave-Assisted Synthesis : Reduces reaction times for thieno-fused derivatives (e.g., from 10 hours to <1 hour) .

Q. How to optimize multi-step synthesis protocols for tetracyclic naphthyridine derivatives?

  • Methodological Answer :
  • Stepwise Protection : Use acetyl or benzyl groups to protect reactive amines during intermediate steps .
  • Flow Chemistry : Implement continuous hydrogenation (e.g., H-Cube® reactors) for nitro-to-amine reductions (97% yield) .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility in cyclization steps .

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